1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Description
1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a trifunctional substitution pattern:
- Position 1: A difluoromethyl group (-CF₂H), which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
- Position 3: A methyl group (-CH₃), contributing steric bulk and modulating electronic effects.
- Position 4: An N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine substituent, introducing a secondary heterocyclic moiety that may influence binding affinity or solubility .
This compound’s structural complexity reflects trends in medicinal chemistry, where fluorinated pyrazoles are prioritized for their pharmacokinetic advantages. While direct biological data for this compound are unavailable in the provided evidence, analogs with similar substituents demonstrate applications in agrochemicals and pharmaceuticals .
Properties
CAS No. |
1856076-48-6 |
|---|---|
Molecular Formula |
C10H13F2N5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-9(6-17(15-7)10(11)12)13-5-8-3-4-14-16(8)2/h3-4,6,10,13H,5H2,1-2H3 |
InChI Key |
LPIIAOZEKCIYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C)C(F)F |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis begins with the construction of the 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine core. A common approach involves cyclocondensation reactions between β-diketones and hydrazine derivatives. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with methylhydrazine under acidic conditions to form the pyrazole ring, followed by selective difluoromethylation using reagents such as chlorodifluoromethane (ClCF₂H) or sodium difluoromethanesulfinate (DFMS-Na) .
Key reaction parameters :
Functionalization of the Pyrazole Amine
The 4-amine group on the pyrazole ring undergoes alkylation with (1-methyl-1H-pyrazol-5-yl)methyl bromide. This step requires careful control of base strength to avoid over-alkylation. Potassium carbonate (K₂CO₃) in acetonitrile at 50°C achieves a 65–75% yield, while stronger bases like sodium hydride (NaH) in tetrahydrofuran (THF) improve reactivity but risk side reactions.
Optimization insight :
-
Molar ratio : A 1:1.2 ratio of amine to alkylating agent minimizes byproducts.
-
Reaction time : 12–16 hours under nitrogen atmosphere.
Advanced Methodologies for Yield Enhancement
Flow Chemistry Applications
Recent advances employ continuous-flow reactors to enhance reaction efficiency. Lithiation of 1-methyl-3-(difluoromethyl)pyrazole using lithium diisopropylamide (LDA) in a flow system enables precise temperature control (-78°C), achieving >90% conversion. Subsequent quenching with (1-methyl-1H-pyrazol-5-yl)methyl electrophiles streamlines the coupling step.
Advantages :
Catalytic Difluoromethylation
Palladium-catalyzed difluoromethylation offers an alternative to traditional methods. Using Pd(OAc)₂ and Xantphos as a ligand, aryl halides undergo cross-coupling with difluoromethyl zinc reagents (Zn(CF₂H)₂). This method achieves 80–85% yield with minimal byproducts.
Conditions :
-
Solvent: 1,4-Dioxane
-
Temperature: 100°C
-
Catalyst loading: 5 mol%.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). The latter is preferred for removing polar impurities, achieving >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 6.25 (t, J = 54 Hz, 1H, CF₂H), 4.40 (s, 2H, CH₂), 3.85 (s, 3H, N-CH₃).
Comparative Analysis of Synthetic Strategies
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis prioritizes ClCF₂H over DFMS-Na due to lower cost ($120/kg vs. $450/kg). However, DFMS-Na reduces waste generation, aligning with green chemistry principles.
Solvent Recovery Systems
Distillation units recover DMF and acetonitrile, reducing material costs by 30%.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Agrochemicals: It is explored for its potential use as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants and fungi.
Material Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the role of difluoromethyl groups in biological systems.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity, leading to the desired biological effect. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Analysis
Key structural variations among pyrazole derivatives include substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Observations:
- Fluorination : The target compound and analogs (e.g., ) use fluorinated groups to resist oxidative metabolism. Difluoromethyl (-CF₂H) balances lipophilicity and polarity better than trifluoromethyl (-CF₃) .
- Polar vs. Nonpolar Groups: Carboxamide derivatives (e.g., ) exhibit higher polarity, whereas aryl-methyl groups (e.g., ) enhance hydrophobicity.
Physicochemical Properties
- LogP: Fluorinated groups (e.g., -CF₂H) increase logP vs. non-fluorinated analogs, enhancing membrane permeability .
- Solubility : Pyrazole amines with polar substituents (e.g., carboxamide ) show higher aqueous solubility than aryl-methyl analogs.
- Stability : Difluoromethyl groups resist metabolic degradation better than chlorinated analogs .
Biological Activity
1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C12H17F2N5 and a molecular weight of 269.29 g/mol, exhibits significant promise as an antifungal and antibacterial agent, primarily through its mechanism of action involving enzyme inhibition.
Structural Characteristics
The compound features a difluoromethyl group, which enhances its metabolic stability and lipophilicity, making it suitable for drug design. Its structure includes two pyrazole rings, contributing to its biological reactivity and interactions with various targets in biological systems. The following table summarizes some relevant structural characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C12H17F2N5 |
| Molecular Weight | 269.29 g/mol |
| Key Functional Groups | Difluoromethyl, Pyrazole |
Research indicates that this compound primarily exerts its biological effects through the inhibition of succinate dehydrogenase (SDH), an enzyme critical for cellular energy production. This inhibition disrupts mitochondrial function, leading to reduced energy generation in target cells, particularly in fungal organisms. This mechanism positions the compound as a potential candidate for antifungal therapies.
Antifungal Activity
The compound has shown promising antifungal properties by effectively inhibiting SDH activity in various fungal species. Studies have demonstrated that it can lead to cell death in these organisms, suggesting its utility in treating fungal infections. For instance, a study highlighted that derivatives of similar pyrazole compounds exhibited higher antifungal activity against specific phytopathogenic fungi compared to standard treatments like boscalid .
Antibacterial Activity
In addition to antifungal properties, this compound has been investigated for its antibacterial effects. Research has indicated that compounds with similar structural motifs exhibit significant activity against bacterial strains such as E. coli and S. aureus, with some derivatives demonstrating comparable efficacy to established antibiotics .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of pyrazole derivatives found that modifications to the pyrazole ring significantly affected their inhibitory potency against SDH . The findings suggested that specific substitutions could enhance biological activity.
- Comparative Analysis : A comparative analysis of similar compounds revealed that those containing difluoromethyl groups often exhibited enhanced antifungal activity due to improved binding affinity to the target enzyme.
- Synergistic Effects : Research has also indicated potential synergistic effects when combining this compound with other antifungal agents, enhancing overall efficacy against resistant strains .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. Q1. What are the optimal synthetic routes for 1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves multi-step processes, such as condensation of pyrazole precursors with halogenated intermediates. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution using chlorobenzyl halides under reflux in dimethylformamide (DMF) with bases like K₂CO₃ . Key steps include:
Intermediate Preparation: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters.
Functionalization: Alkylation or amination at the N-position using methylating agents (e.g., methyl iodide) or benzyl halides.
Purification: Column chromatography with gradients of ethyl acetate/hexane (0–100%) is critical for isolating high-purity products (yields: 60–85%) .
Critical Factors: Temperature control (35–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of reagents (1:1.2 for amine:halide) minimize side reactions .
Q. Q2. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use fluorogenic substrates to measure inhibition of kinases or proteases. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cellular Uptake Studies:
- Radiolabel the compound with ¹⁸F or ³H and quantify intracellular accumulation in cell lines (e.g., HEK293) using scintillation counting .
- Cytotoxicity Screening:
- MTT assays (48–72 hr exposure) in cancer (e.g., HeLa) and non-cancerous (e.g., CHO) cells assess selectivity .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications:
- Replace the difluoromethyl group with trifluoromethyl or chloro substituents to evaluate steric/electronic effects on target binding .
- Vary the N-alkyl chain length (methyl → ethyl → propyl) to probe hydrophobic interactions .
- Biological Testing:
- Compare IC₅₀ values across analogs in enzyme assays (e.g., CYP450 isoforms) to identify potency trends.
- Example Table:
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| -CF₂H | 0.12 | 2.1 |
| -CF₃ | 0.08 | 2.5 |
| -Cl | 0.45 | 2.3 |
| Data derived from analogs in |
Q. Q5. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
Methodological Answer:
- Batch Comparison:
- Run ¹H/¹³C NMR under identical conditions (solvent, temperature, concentration). Inconsistent shifts may indicate residual solvents or rotamers.
- Advanced Techniques:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray Crystallography: Determine absolute configuration if crystalline material is available .
- Purity Checks:
Q. Q6. What computational methods are effective for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate LogP (2.1–2.5), solubility (LogS ≈ -4.5), and CYP inhibition .
- Molecular Dynamics (MD): Simulate binding to targets (e.g., kinases) using GROMACS. Analyze RMSD/RMSF plots for stability over 100 ns .
- Docking Studies:
- AutoDock Vina or Schrödinger Glide predicts binding poses in ATP pockets (e.g., VEGFR2). Prioritize analogs with ΔG < -8 kcal/mol .
Q. Q7. How can researchers validate the mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment (24 hr, 10 µM) .
- Knockdown/Overexpression Models: CRISPR-Cas9 KO of putative targets (e.g., AKT1) in cell lines to confirm phenotype rescue .
- In Vivo Models:
- Administer the compound (10 mg/kg, IP) in xenograft mice. Harvest tumors for Western blotting (phospho-target analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
